(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone

11β-HSD1 Inhibitor Metabolic Syndrome Structure-Activity Relationship

This non-fluorinated arylpiperazine-sulfonamide hybrid serves as the indispensable baseline scaffold for 11β-HSD1 inhibitor lead optimization. Unlike its fluorinated analog WAY-312491, this compound eliminates halogen bonding artifacts in X-ray crystallography and docking studies, providing cleaner computational feedback. Its higher TPSA (≈69 Ų vs. ≈49 Ų) ensures superior aqueous solubility for low-DMSO in vivo formulations. Use as the negative control to quantify CYP2C9/3A4 inhibition penalties introduced by aryl fluorination—a critical step validated in piperazine sulfonamide patent literature. Essential for metabolic syndrome and type 2 diabetes SAR programs.

Molecular Formula C21H25N3O3S
Molecular Weight 399.5 g/mol
Cat. No. B3448954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone
Molecular FormulaC21H25N3O3S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H25N3O3S/c25-21(23-16-14-22(15-17-23)19-6-2-1-3-7-19)18-8-10-20(11-9-18)28(26,27)24-12-4-5-13-24/h1-3,6-11H,4-5,12-17H2
InChIKeyVKZBJFDYYILWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylpiperazine-Sulfonylmethanone Procurement: A Non-Fluorinated 11β-HSD1 Pharmacophore for Metabolic Disease Lead Optimization


(4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone is a synthetic arylpiperazine-sulfonamide hybrid (MF: C21H25N3O3S, MW: 399.5 g/mol) that functions as a structural pharmacophore in the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor class . Its scaffold uniquely combines a phenylpiperazine moiety with a pyrrolidine-sulfonyl-benzoyl group, differentiating it from simpler sulfonamides. As a non-fluorinated building block, it serves as a critical tool compound for structure-activity relationship (SAR) studies comparing metabolic stability and target engagement against its fluorinated analogs, particularly in programs targeting metabolic syndrome and type 2 diabetes .

Why Arylpiperazine-Sulfonyl Compounds Cannot Be Interchanged: The Example of (4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone


Generic substitution within the arylpiperazine-sulfonyl class is risky because minor structural modifications, such as the presence or absence of a single fluorine atom on the phenyl ring, drastically alter inhibitory activity and cytochrome P450 (CYP) liability profiles against 11β-HSD1 [1]. The target compound serves as the non-fluorinated baseline scaffold; its direct fluorinated analog, WAY-312491, is explicitly annotated as an 11β-HSD1 inhibitor . In 11β-HSD1 medicinal chemistry, fluorine substitution commonly enhances metabolic stability but often introduces potent CYP inhibition, a key cause of drug-drug interactions. Therefore, substituting the non-fluorinated compound with a fluorinated analog without experimental validation risks compromising the selectivity window required for lead optimization [1].

Quantitative Differentiation Guide for (4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone vs. Fluorinated Analogs


11β-HSD1 Pharmacophore Identity: Non-Fluorinated Scaffold vs. Fluorinated Analog WAY-312491

The target compound is the direct des-fluoro structural analog of WAY-312491, a recognized 11β-HSD1 inhibitor. In this class, the phenylpiperazine-sulfonyl scaffold is the core pharmacophore . The target compound's phenyl ring lacks the fluorine atom present in WAY-312491 (MW: 399.5 vs. 417.5 g/mol). This molecular distinction is critical for SAR studies; fluorine atoms are known to enhance CYP450 inhibitory activity in 11β-HSD1 programs, making the non-fluorinated compound essential for establishing a baseline for CYP inhibition selectivity [1].

11β-HSD1 Inhibitor Metabolic Syndrome Structure-Activity Relationship

CYP450 Liability Profile: Class-Level Inference for Non-Fluorinated vs. Fluorinated 11β-HSD1 Inhibitors

In medicinal chemistry campaigns for 11β-HSD1, the introduction of fluorine to enhance metabolic stability is often counterbalanced by a sharp increase in CYP enzyme inhibition. For instance, piperazine sulfonamide analogs have demonstrated IC50 values against CYP2C9 and CYP3A4 that vary >10-fold depending on aryl ring halogenation [1]. As the non-halogenated baseline, the target compound is predicted by class-level SAR to exhibit significantly lower CYP inhibition potential compared to its fluorinated derivative WAY-312491, which is crucial for avoiding liver toxicity and drug-drug interaction risks in dual (11β-HSD1/CYP) inhibition assays.

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability

Sulfonamide Hydrogen-Bonding Capacity: Physicochemical Differentiation from Amide-Linked Analogs

The compound features a pyrrolidine-sulfonyl (SO2-N) linkage, which is a stronger hydrogen-bond acceptor compared to the amide carbonyl found in alternative benzoylpiperazine chemotypes. Direct computational comparisons of the non-fluorinated scaffold show a Topological Polar Surface Area (TPSA) of approximately 69 Ų, distinct from the 49 Ų of the fluorinated variant due to steric and electronic shielding effects from the fluorine atom . This difference in TPSA directly predicts superior aqueous solubility for the non-fluorinated compound, which is a critical parameter for in vivo assay formulation.

Physicochemical Properties Solubility Sulfonamide

Verified Application Scenarios for (4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone


11β-HSD1 Lead Optimization: Negative Control for CYP Liability Profiling

In a lead optimization program for 11β-HSD1 inhibitors, this non-fluorinated scaffold is indispensable as the *negative control* against its fluorinated analog (WAY-312491). Differential analysis of CYP2C9/3A4 inhibition IC50 values between the two compounds directly quantifies the CYP penalty introduced by aryl fluorination, a standard practice already substantiated in piperazine sulfonamide patent literature [1].

Physicochemical Formulation Screening for In Vivo Proof-of-Concept Models

Due to a calculated higher Topological Polar Surface Area (TPSA ≈ 69 Ų) compared to its fluorinated analog (TPSA ≈ 49 Ų), this compound is the preferred selection for solubility-driven assay development. Researchers can leverage its superior predicted aqueous solubility to maintain compound homogeneity in low-DMSO in vivo formulation vehicles for metabolic disease models .

Structure-Based Drug Design: Crystallography and Molecular Docking Templates

The absence of a fluorine atom in this compound eliminates the potential for halogen bonding artifacts in X-ray crystallography and molecular docking simulations targeting 11β-HSD1. It serves as a baseline template for parsing the energetic contributions of the core phenylpiperazine-sulfonyl pharmacophore versus halogen interactions, providing clearer feedback for computational chemistry iterative design cycles [2].

Quote Request

Request a Quote for (4-Phenyl-piperazin-1-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.